

Theoretical Insights into 5-Bromo-2-methyl-2-pentene: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2-pentene

Cat. No.: B1266619

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Introduction

5-Bromo-2-methyl-2-pentene is a versatile bifunctional organobromine compound, featuring both an alkene and a primary alkyl bromide. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures such as sesquiterpenoids.^[1] Its reactivity is governed by the interplay between the nucleophilic character of the double bond and the electrophilic carbon of the carbon-bromine bond, allowing for a range of chemical transformations. This technical guide provides an in-depth analysis of the theoretical and practical aspects of **5-Bromo-2-methyl-2-pentene**, consolidating available data to support its application in research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of **5-Bromo-2-methyl-2-pentene** is fundamental to its application. The following tables summarize key quantitative data available for this compound.

Property	Value	Source
Molecular Formula	C6H11Br	
Molecular Weight	163.06 g/mol	
Boiling Point	152-154 °C	
Density	1.217 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.476	
Flash Point	22 °C	
Solubility	Slightly miscible with water.	[1][2]

Table 1: Physicochemical Properties of **5-Bromo-2-methyl-2-pentene**

Spectroscopic Data	Availability	Source
¹ H NMR	Available	[3]
¹³ C NMR	Available	[3]
Infrared (IR) Spectrum	Available	[3]
Mass Spectrum	Available	[3][4]

Table 2: Spectroscopic Data for **5-Bromo-2-methyl-2-pentene**

Theoretical Framework

While specific in-depth computational studies on **5-Bromo-2-methyl-2-pentene** are not readily available in peer-reviewed literature, its reactivity can be understood through established theoretical principles of organic chemistry, focusing on its two functional groups: the double bond and the alkyl bromide.

Conformational Analysis

The flexibility of the pentene chain allows for multiple conformations. The rotation around the C3-C4 and C4-C5 single bonds will determine the relative spatial arrangement of the bulky

bromine atom and the pi system of the double bond. The most stable conformers will minimize steric hindrance.

Reactivity of the Alkene Group

The trisubstituted double bond in **5-Bromo-2-methyl-2-pentene** is electron-rich and thus nucleophilic. It readily undergoes electrophilic addition reactions. For instance, the reaction with hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H^+) will add to the less substituted carbon of the double bond (C3), leading to the formation of a more stable tertiary carbocation at C2. The subsequent attack of the nucleophile (e.g., Br^-) would then occur at this position.

Reactivity of the Alkyl Bromide Group

The primary alkyl bromide moiety is susceptible to nucleophilic substitution reactions ($SN1$ and $SN2$). The polarity of the C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine, makes the C5 carbon an electrophilic center. The reaction pathway ($SN1$ vs. $SN2$) will be influenced by the nature of the nucleophile, the solvent, and the temperature.

Potential Synthetic Pathways and Reactions

The dual functionality of **5-Bromo-2-methyl-2-pentene** allows for a variety of synthetic transformations. Below are diagrams illustrating a plausible synthetic route to the molecule and a common subsequent reaction.



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Caption: Plausible synthesis of **5-Bromo-2-methyl-2-pentene** via allylic bromination.



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Caption: Formation of a Grignard reagent and subsequent reaction to form a new C-C bond.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **5-Bromo-2-methyl-2-pentene** are not extensively published. However, based on general organic chemistry principles, the following represents a plausible, generalized procedure for its synthesis and a subsequent Grignard reaction.

Synthesis of 5-Bromo-2-methyl-2-pentene via Allylic Bromination

A likely method for the synthesis of **5-Bromo-2-methyl-2-pentene** is the allylic bromination of 2-methyl-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN).^{[5][6][7][8][9]}

Materials:

- 2-methyl-2-pentene
- N-bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable inert solvent
- Radical initiator (e.g., AIBN or a UV lamp)
- Anhydrous sodium bicarbonate
- Anhydrous magnesium sulfate
- Separatory funnel
- Round-bottom flask
- Reflux condenser

- Stirring apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-pentene in CCl₄.
- Add N-bromosuccinimide and a catalytic amount of the radical initiator.
- Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress (e.g., by GC or TLC). The reaction is often indicated by the succinimide byproduct floating to the top.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide.
- Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by distillation to obtain **5-Bromo-2-methyl-2-pentene**.

Grignard Reaction with 5-Bromo-2-methyl-2-pentene

Materials:

- **5-Bromo-2-methyl-2-pentene**
- Magnesium turnings
- Anhydrous diethyl ether or THF

- Electrophile (e.g., an aldehyde, ketone, or epoxide)
- Saturated aqueous ammonium chloride solution
- Separatory funnel
- Round-bottom flask
- Dropping funnel
- Reflux condenser with a drying tube
- Stirring apparatus

Procedure:

- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings in a round-bottom flask.
- Add a small amount of anhydrous diethyl ether.
- In a dropping funnel, prepare a solution of **5-Bromo-2-methyl-2-pentene** in anhydrous diethyl ether.
- Add a small amount of the bromide solution to the magnesium. The reaction may need to be initiated (e.g., with a crystal of iodine or gentle heating).
- Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for a period to ensure complete formation of the Grignard reagent.
- Cool the Grignard reagent solution to 0 °C in an ice bath.
- Add a solution of the electrophile in anhydrous diethyl ether dropwise.

- After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude product.
- Purify the product as necessary (e.g., by chromatography or distillation).

Conclusion

5-Bromo-2-methyl-2-pentene is a valuable synthetic intermediate with a rich and versatile chemistry stemming from its alkene and alkyl bromide functionalities. While in-depth theoretical studies on this specific molecule are limited, its reactivity can be reliably predicted based on fundamental principles of organic chemistry. The provided data and generalized experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and complex molecules. Further computational and experimental studies would be beneficial to fully elucidate its reaction kinetics and conformational preferences, potentially unlocking new synthetic applications.

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